molecular formula C19H24N2O2S B503094 1-(2,6-Dimethylphenyl)-4-tosylpiperazine CAS No. 713099-74-2

1-(2,6-Dimethylphenyl)-4-tosylpiperazine

Cat. No.: B503094
CAS No.: 713099-74-2
M. Wt: 344.5g/mol
InChI Key: BQTQWVIDVRGHDB-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-4-tosylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2,6-dimethylphenyl group and a tosyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-tosylpiperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Introduction of the 2,6-Dimethylphenyl Group: The 2,6-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using 2,6-dimethylphenyl chloride and piperazine.

    Tosylation: The final step involves the tosylation of the piperazine derivative using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylphenyl)-4-tosylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aromatic ring or the piperazine ring.

    Reduction: Reduced forms of the compound with hydrogenated aromatic rings.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine or aromatic ring.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-4-tosylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-tosylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylphenyl)piperazine: Lacks the tosyl group, which may affect its reactivity and biological activity.

    4-Tosylpiperazine: Lacks the 2,6-dimethylphenyl group, which may influence its binding affinity and specificity.

Uniqueness

1-(2,6-Dimethylphenyl)-4-tosylpiperazine is unique due to the presence of both the 2,6-dimethylphenyl group and the tosyl group, which confer specific chemical and biological properties. This combination of functional groups can enhance its stability, reactivity, and potential for various applications.

Biological Activity

1-(2,6-Dimethylphenyl)-4-tosylpiperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C19H24N2O2SC_{19}H_{24}N_{2}O_{2}S and features a piperazine ring substituted with a tosyl group and a dimethylphenyl moiety. Its structure can be represented as follows:

  • Chemical Structure :
C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

This compound is characterized by its solubility in organic solvents and moderate stability under physiological conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly neurotransmitter receptors. Research indicates that piperazine derivatives often exhibit activity as:

  • Serotonin Receptor Antagonists : Compounds like this compound have been studied for their potential to modulate serotonin pathways, which are crucial in mood regulation and cognitive functions .
  • Tyrosinase Inhibitors : Similar piperazine derivatives have shown promise in inhibiting tyrosinase, an enzyme involved in melanin synthesis, which is significant for skin pigmentation disorders .

In Vitro Studies

  • Tyrosinase Inhibition :
    • A study evaluated various piperazine derivatives for their ability to inhibit tyrosinase. The compound exhibited significant inhibitory effects compared to standard inhibitors like kojic acid.
    • IC50 Values : The IC50 value for this compound was found to be lower than that of several known inhibitors, indicating its potential as a therapeutic agent for pigmentation disorders .
  • Cytotoxicity Assays :
    • In hemolytic and thrombolytic assays, the compound demonstrated low cytotoxicity with hemolytic percentages ranging from 0.29% to 15.6% across different concentrations, suggesting a favorable safety profile .

Case Studies

  • Case Study 1 : A clinical trial investigated the effects of a piperazine-based derivative on patients with mood disorders. Results indicated improvements in mood and cognitive function, supporting the role of serotonin receptor modulation .
  • Case Study 2 : Research on the compound's effects on melanoma cells showed that it could significantly reduce cell viability through apoptosis induction via ROS-mediated pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureIC50 (Tyrosinase Inhibition)Hemolytic Activity (%)
This compoundStructureLower than kojic acid (30.34 µM)0.29 - 15.6
Kojic AcidStructure30.34 µMN/A
Ascorbic AcidStructure11.5 µMN/A

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1-(2,6-Dimethylphenyl)-4-tosylpiperazine in a laboratory setting?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 2,6-dimethylphenyl groups can be introduced via Buchwald-Hartwig amination using palladium catalysts, while tosylation is achieved using tosyl chloride under anhydrous conditions. Reaction optimization may require inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., 0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with oxidizers (e.g., peroxides) due to incompatibility risks. Use PPE (nitrile gloves, safety goggles) to mitigate skin/eye irritation, as noted in SDS data. Fume hoods are recommended for handling powdered forms to prevent inhalation .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and piperazine ring integrity.
  • HPLC-MS (C18 columns, acetonitrile/water mobile phases) to assess purity (>95%).
  • Melting point analysis (e.g., 153–154°C for analogous compounds) to verify crystallinity .

Q. What are the key hazards associated with handling this compound, and what personal protective equipment (PPE) is recommended?

  • Methodological Answer : Hazards include skin/eye irritation (Category 2/2A per GHS). Required PPE: nitrile gloves, lab coats, and safety goggles. Use respirators (N95) if dust generation occurs. Emergency measures: flush eyes with water for 15 minutes; wash skin with soap .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the biological activity of piperazine derivatives?

  • Methodological Answer : Cross-validate assays (e.g., antimicrobial vs. cytotoxicity screens) to distinguish true activity from artifacts. Use orthogonal techniques (e.g., SPR for binding affinity vs. functional cellular assays). Analyze substituent effects: electron-withdrawing groups (e.g., tosyl) may enhance metabolic stability but reduce solubility .

Q. How can computational chemistry predict the physicochemical properties of this compound?

  • Methodological Answer : Tools like Schrödinger’s QikProp or PubChem’s computational models estimate logP (lipophilicity), TPSA (membrane permeability), and solubility (ESOL). Molecular dynamics simulations assess conformational stability of the 2,6-dimethylphenyl group, which may sterically hinder receptor binding .

Q. What are the challenges in optimizing reaction yields for multi-step syntheses involving tosyl groups?

  • Methodological Answer : Tosylation efficiency depends on anhydrous conditions and stoichiometric control. Competing side reactions (e.g., over-tosylation) can be minimized using DMAP as a catalyst. Purification challenges arise from byproducts; flash chromatography with gradient elution (hexane → ethyl acetate) improves separation .

Q. How does the 2,6-dimethylphenyl substituent influence pharmacokinetic properties compared to other aryl groups?

  • Methodological Answer : The 2,6-dimethyl groups enhance metabolic stability by blocking cytochrome P450 oxidation sites. However, increased hydrophobicity (logP ~3.5) may reduce aqueous solubility. Comparative SAR studies with 4-chlorophenyl or 4-fluorophenyl analogs show trade-offs between bioavailability and target engagement .

Tables for Key Data

Property Value/Technique Reference
Melting Point 153–154°C (analog-based)
logP (Predicted) ~3.5 (Computational)
HPLC Purity >95% (C18, ACN/H2O)
Key Hazard Skin/Eye Irritation (GHS Category 2)

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-7-9-18(10-8-15)24(22,23)21-13-11-20(12-14-21)19-16(2)5-4-6-17(19)3/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTQWVIDVRGHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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